molecular formula C18H16N8OS B15144790 Tebapivat

Tebapivat

Cat. No.: B15144790
M. Wt: 392.4 g/mol
InChI Key: DIUOELXIXSCFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tebapivat is a novel pyruvate kinase activator developed by Agios Pharmaceuticals. It is primarily investigated for its potential in treating anemia associated with lower-risk myelodysplastic syndromes (MDS) and sickle cell disease. This compound has gained attention due to its unique mechanism of action and promising clinical trial results .

Preparation Methods

The specific synthetic routes and reaction conditions for tebapivat are proprietary and not publicly disclosed. it is known that this compound is a small molecule drug, which typically involves complex organic synthesis processes. Industrial production methods for such compounds often include multi-step synthesis, purification, and formulation processes to ensure high purity and efficacy .

Chemical Reactions Analysis

Tebapivat, as a pyruvate kinase activator, primarily interacts with pyruvate kinase enzymes. The compound undergoes various chemical reactions, including allosteric activation of pyruvate kinase. Common reagents and conditions used in these reactions are not publicly detailed, but the major product formed from these reactions is the activated pyruvate kinase enzyme .

Scientific Research Applications

Tebapivat has several scientific research applications, particularly in the fields of hematology and metabolic disorders. Its primary application is in the treatment of anemia associated with lower-risk myelodysplastic syndromes and sickle cell disease. This compound has shown potential in improving red blood cell function and reducing the need for blood transfusions in patients with these conditions .

In addition to its therapeutic applications, this compound is also used in research to understand the role of pyruvate kinase activation in red blood cell metabolism and its potential benefits in other hematologic disorders. The compound’s unique mechanism of action makes it a valuable tool for studying cellular metabolism and developing new treatments for rare diseases .

Mechanism of Action

Tebapivat exerts its effects by allosterically activating pyruvate kinase, an enzyme crucial for glycolysis in red blood cells. By enhancing the activity of pyruvate kinase, this compound increases the production of adenosine triphosphate (ATP) and improves red blood cell function. This activation helps to alleviate anemia by promoting effective erythropoiesis and reducing the need for blood transfusions .

Properties

Molecular Formula

C18H16N8OS

Molecular Weight

392.4 g/mol

IUPAC Name

10-[(6-aminopyridin-2-yl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

InChI

InChI=1S/C18H16N8OS/c1-25-15-12(16-17(25)23-14(28-16)7-10-5-6-20-24-10)8-21-26(18(15)27)9-11-3-2-4-13(19)22-11/h2-6,8H,7,9H2,1H3,(H2,19,22)(H,20,24)

InChI Key

DIUOELXIXSCFCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NN(C2=O)CC3=NC(=CC=C3)N)C4=C1N=C(S4)CC5=CC=NN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.